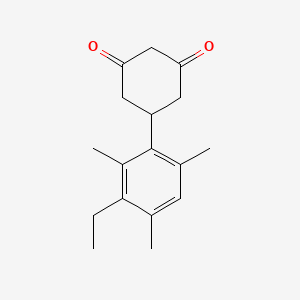
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound features a cyclohexane ring substituted with a 3-ethyl-2,4,6-trimethylphenyl group and two keto groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Enol Ester: The enol ester is synthesized from the corresponding acid chloride and 1,3-cyclohexane dione.
Rearrangement Reaction: The enol ester undergoes a rearrangement reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents onto the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, triketones, a class of compounds related to this molecule, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HDDP), which is involved in the breakdown of the amino acid tyrosine . This inhibition can lead to various biological effects, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Leptospermone: A triketone with similar herbicidal activity.
Cyclohexane-1,3-dione Derivatives: Other derivatives with varying substituents on the cyclohexane ring.
Uniqueness
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aromatic ring with multiple methyl groups and a cyclohexane ring with keto groups makes it a versatile compound for various applications.
特性
CAS番号 |
88176-22-1 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC名 |
5-(3-ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C17H22O2/c1-5-16-10(2)6-11(3)17(12(16)4)13-7-14(18)9-15(19)8-13/h6,13H,5,7-9H2,1-4H3 |
InChIキー |
NJRVBJOOOSYWFP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1C)C)C2CC(=O)CC(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


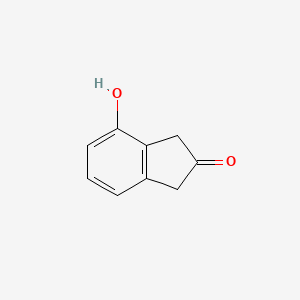
![3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide](/img/structure/B14388898.png)
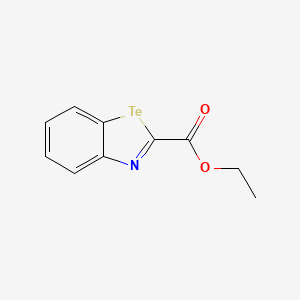

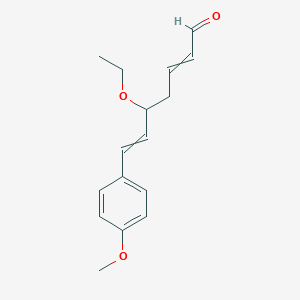
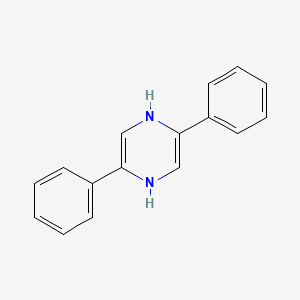
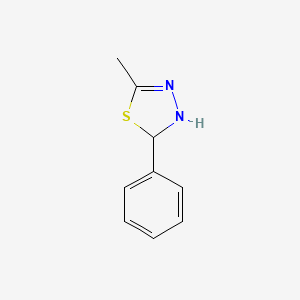
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
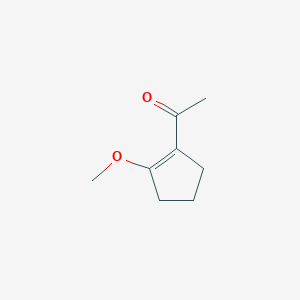
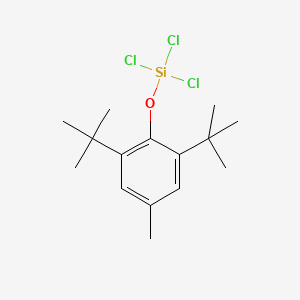
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
